- Site selectivity in the reaction of 3-substituted pyridine 1-oxides with phosphoryl chlorideChemical & Pharmaceutical Bulletin, 1988, 36(6), 2244-7,
Cas no 33252-28-7 (6-chloropyridine-3-carbonitrile)

6-chloropyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-5-cyanopyridine
- 6-chloropyridine-3-carbonitrile
- 6-Chloro-3-pyridinecarbonitrile
- 6-Chloro nicotinonitrile
- 6-Chloro-nicotinonitrile
- 2-chloro-5-cyano-pyridine
- 2-chloropyridine-5-carbonitrile
- 5-chloropyridine-2-carbonitrile
- 5-cyano-2-chloropyridine
- 6-chloro-3-cyanopyridine
- 6-Chloronicotinitrile
- 6-Chloronicotionitrile
- 6-chloro-pyridin-3-
- 6-chloro-pyridin-3-yl cyanide
- 6-Chloronicotinonitrile
- BUTTPARK 37\12-46
- 3-PYRIDINECARBONITRILE, 6-CHLORO-
- 6-CHLORO-3-CYANO PYRIDINE
- 2-Chloro-5-pyridine carbonitrile (6-Chloro nicotinonitrile)
- 2-Chloro pyridine-5-carbonitrile
- F0001-0983
- EN300-25566
- A18645
- ORIQLMBUPMABDV-UHFFFAOYSA-N
- AKOS000121128
- 2-Chloro,5-cyanopyridine
- 6-chloro-3-pyridine carbonitrile
- SY001536
- SB11104
- CL0236
- C2056
- BP-21215
- 6-chloro-nicotino-nitrile
- 2-CHLORO-5-PYRIDINECARBONITRILE
- CS-W020115
- AC-2475
- 6-Chloro-3-pyridinecarbonitrile, 97%
- HY-59197
- J-400295
- 2-chloro -5-(cyano)pyridine
- DTXSID80408888
- A15490
- 11X-0845
- 2-chloro- 5-cyanopyridine
- 6-chloro-3-pyridine-carbonitrile
- AB03166
- 2-chloro -5-cyanopyridine
- 2-chloro-5-(cyano)pyridine
- FT-0621083
- 6-chloronicotino-nitrile
- BCP11416
- 33252-28-7
- MFCD00084941
- 2-chloro-5-cyano pyridine
- SCHEMBL75830
- NS00124151
- Q-101239
- 2-chloro-pyridine-5-carbonitrile
- AM20051078
- 6-Chloro-3-cyanopyridine6-Chloronicotinonitrile
- BBL100899
- STL554693
- DB-010164
-
- MDL: MFCD00084941
- インチ: 1S/C6H3ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H
- InChIKey: ORIQLMBUPMABDV-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=NC(=C1)Cl)C#N
- BRN: 113867
計算された属性
- せいみつぶんしりょう: 137.99800
- どういたいしつりょう: 137.998476
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.33
- ゆうかいてん: 115.0 to 119.0 deg-C
- ふってん: 107°C/1mmHg(lit.)
- フラッシュポイント: 105-107℃/1mm
- 屈折率: 1.565
- PSA: 36.68000
- LogP: 1.60668
- ようかいせい: 水に溶けず、四塩化炭素、トルエンなどの溶媒に溶ける。
6-chloropyridine-3-carbonitrile セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H302,H312,H315,H319,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:3276
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26-S36-S36/37/39
-
危険物標識:
- 危険レベル:6.1
- ちょぞうじょうけん:Inert atmosphere,2-8°C
- セキュリティ用語:6.1
- 包装グループ:III
- リスク用語:R20/21/22; R36/37/38
- 包装等級:III
- 包装カテゴリ:III
- 危険レベル:6.1
6-chloropyridine-3-carbonitrile 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-chloropyridine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005885-25g |
6-chloropyridine-3-carbonitrile |
33252-28-7 | 98% | 25g |
¥300 | 2024-05-24 | |
Chemenu | CM107791-50g |
6-chloropyridine-3-carbonitrile |
33252-28-7 | 97% | 50g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | K10220-10g |
2-Chloro-5-cyanopyridine |
33252-28-7 | 97% | 10g |
$305 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1029869-5g |
2-Chloro-5-cyanopyridine |
33252-28-7 | 98% | 5g |
¥47.00 | 2024-05-18 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 510734-25G |
6-chloropyridine-3-carbonitrile |
33252-28-7 | 25g |
¥1303.94 | 2023-12-05 | ||
Apollo Scientific | OR29741-5g |
6-Chloronicotinonitrile |
33252-28-7 | 5g |
£15.00 | 2025-02-19 | ||
TRC | C365105-10g |
2-Chloro-5-cyanopyridine |
33252-28-7 | 10g |
$ 328.00 | 2023-04-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C123447-1g |
6-chloropyridine-3-carbonitrile |
33252-28-7 | 98% | 1g |
¥29.90 | 2023-09-03 | |
Life Chemicals | F0001-0983-5g |
6-chloropyridine-3-carbonitrile |
33252-28-7 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
Life Chemicals | F0001-0983-0.5g |
6-chloropyridine-3-carbonitrile |
33252-28-7 | 95%+ | 0.5g |
$19.0 | 2023-09-07 |
6-chloropyridine-3-carbonitrile 合成方法
ごうせいかいろ 1
6-chloropyridine-3-carbonitrile Raw materials
6-chloropyridine-3-carbonitrile Preparation Products
6-chloropyridine-3-carbonitrile サプライヤー
6-chloropyridine-3-carbonitrile 関連文献
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
6-chloropyridine-3-carbonitrileに関する追加情報
Introduction to 6-chloropyridine-3-carbonitrile (CAS No. 33252-28-7) and Its Applications in Modern Chemical Biology
6-chloropyridine-3-carbonitrile, with the chemical identifier CAS No. 33252-28-7, is a significant intermediate in the realm of pharmaceutical and agrochemical synthesis. This heterocyclic compound features a pyridine core substituted with a chloro group at the 6-position and a nitrile group at the 3-position, making it a versatile building block for various functional molecules. The unique structural attributes of this compound have garnered considerable attention from researchers due to its potential in drug discovery and material science.
The synthesis of 6-chloropyridine-3-carbonitrile typically involves multi-step organic transformations, often starting from readily available pyridine derivatives. The chlorination at the 6-position can be achieved through electrophilic aromatic substitution reactions, while the introduction of the nitrile group at the 3-position is commonly accomplished via cyanation reactions. These synthetic pathways highlight the compound's adaptability in constructing more complex molecular architectures.
In recent years, 6-chloropyridine-3-carbonitrile has been extensively explored in the development of novel therapeutic agents. Its pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in bioactive molecules targeting various disease mechanisms. Notably, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways, making them candidates for treating chronic inflammatory disorders.
One of the most compelling applications of 6-chloropyridine-3-carbonitrile is in the field of kinase inhibition. Kinases are critical enzymes in cellular signaling networks, and their dysregulation is implicated in numerous diseases, including cancer. Researchers have leveraged the structural flexibility of 6-chloropyridine-3-carbonitrile to design inhibitors that selectively target aberrant kinases. For instance, studies have demonstrated that certain analogs derived from this compound exhibit potent activity against tyrosine kinases, which are overexpressed in many cancers.
Furthermore, the nitrile group in 6-chloropyridine-3-carbonitrile serves as a versatile handle for further functionalization. This allows chemists to introduce additional pharmacophores or linkages, enhancing the compound's biological activity. For example, palladium-catalyzed coupling reactions can be employed to attach aryl or heteroaryl groups to the nitrile moiety, generating novel scaffolds with improved pharmacokinetic properties.
The agrochemical industry has also recognized the value of 6-chloropyridine-3-carbonitrile as a precursor for developing advanced pesticides and herbicides. Its structural motif is found in several commercially successful agrochemicals that disrupt essential metabolic pathways in pests and weeds. By modifying the substituents on 6-chloropyridine-3-carbonitrile, researchers can fine-tune its selectivity and efficacy, ensuring minimal environmental impact while maximizing crop protection.
Advances in computational chemistry have further accelerated the exploration of 6-chloropyridine-3-carbonitrile derivatives. Molecular modeling techniques enable virtual screening of vast libraries of compounds derived from this scaffold, identifying promising candidates for experimental validation. This synergy between computational and experimental approaches has significantly reduced the time and cost associated with drug discovery pipelines.
The role of 6-chloropyridine-3-carbonitrile in material science is equally noteworthy. Its ability to serve as a precursor for conductive polymers and organic semiconductors has opened new avenues in electronic devices. These materials are integral to next-generation technologies such as flexible displays, organic photovoltaics, and sensors. The electron-withdrawing nature of both the chloro and nitrile groups makes 6-chloropyridine-3-carbonitrile an ideal candidate for tuning the electronic properties of these materials.
In conclusion, 6-chloropyridine-3-carbonitrile (CAS No. 33252-28-7) stands as a cornerstone molecule in modern chemical biology and materials science. Its broad applicability across pharmaceuticals, agrochemicals, and advanced materials underscores its importance as a synthetic intermediate. As research continues to uncover new methodologies for its functionalization and application, this compound will undoubtedly remain at the forefront of innovation in these fields.
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